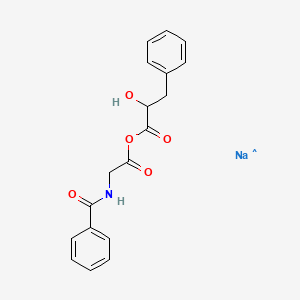

O-Hippuryl-L-beta-phenyllactic acid sodium salt

Description

BenchChem offers high-quality O-Hippuryl-L-beta-phenyllactic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Hippuryl-L-beta-phenyllactic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H17NNaO5 |

|---|---|

Molecular Weight |

350.3 g/mol |

InChI |

InChI=1S/C18H17NO5.Na/c20-15(11-13-7-3-1-4-8-13)18(23)24-16(21)12-19-17(22)14-9-5-2-6-10-14;/h1-10,15,20H,11-12H2,(H,19,22); |

InChI Key |

FXGIXGZLDLVSHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC(=O)CNC(=O)C2=CC=CC=C2)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of O-Hippuryl-L-beta-phenyllactic acid sodium salt?

An In-Depth Technical Guide to the Mechanism and Application of O-Hippuryl-L-beta-phenyllactic Acid Sodium Salt

Executive Summary

O-Hippuryl-L-beta-phenyllactic acid sodium salt is a synthetic ester substrate primarily utilized in biochemical and pharmacological research to assay the enzymatic activity of metalloexopeptidases, most notably bovine pancreatic carboxypeptidase A (CPA). Its mechanism of action is centered on its specific hydrolysis by CPA, which cleaves the ester bond linking the hippuryl and phenyllactyl moieties. This reaction is readily quantifiable via spectrophotometry, making the compound an invaluable tool for kinetic studies, enzyme characterization, and the screening of potential inhibitors. This guide provides a detailed exploration of this mechanism, outlines a robust experimental protocol for its use, and situates its application within the broader context of enzyme kinetics and drug development.

Introduction: A Substrate Designed for Mechanistic Inquiry

In the field of enzymology, understanding the kinetics of an enzyme requires reliable and measurable substrates. O-Hippuryl-L-beta-phenyllactic acid is an ester analog of peptide substrates like Hippuryl-L-phenylalanine[1]. This structural similarity allows it to bind to the active site of carboxypeptidase A, while the ester linkage, as opposed to a peptide bond, offers distinct advantages for continuous monitoring of enzymatic activity. The sodium salt form of the compound significantly enhances its aqueous solubility, a critical feature for preparing homogenous assay solutions[2][3].

Physicochemical Properties

A clear understanding of the substrate's properties is fundamental to its effective use in experimental design.

| Property | Value | Source |

| Synonyms | O-(Bz-Gly)-L-β-phenyllactic acid·sodium salt | [3] |

| CAS Number | 390394-56-6 | [3] |

| Molecular Formula | C18H16NNaO5 | [3] |

| Molecular Weight | 349.32 g/mol | [3] |

| Form | Powder | [1] |

| Storage | ≤ -10 °C | [3] |

The Core Mechanism: Hydrolysis by Carboxypeptidase A

The primary mechanism of action of O-Hippuryl-L-beta-phenyllactic acid is its function as a substrate for enzymatic hydrolysis by carboxypeptidase A[4][5][6]. CPA is a zinc-containing metalloenzyme that typically catalyzes the cleavage of the C-terminal peptide bond of proteins and peptides. However, it also exhibits potent esterase activity.

The reaction proceeds as follows:

-

Binding: The substrate binds to the active site of carboxypeptidase A. The phenyl group of the phenyllactic acid moiety fits into the enzyme's hydrophobic S1' pocket, which typically accommodates the side chain of the C-terminal amino acid of a peptide substrate.

-

Catalysis: The zinc ion (Zn²⁺) in the active site polarizes the carbonyl group of the ester bond. A catalytic water molecule, activated by a glutamate residue (Glu-270), performs a nucleophilic attack on the carbonyl carbon.

-

Cleavage: The ester bond is hydrolyzed, leading to the release of two products: hippuric acid and L-beta-phenyllactic acid[4][7].

This enzymatic reaction can be visualized as a multi-step process.

Caption: Standard workflow for a Carboxypeptidase A kinetic assay.

Scientific Context and Significance

The study of carboxypeptidase A and its substrates is not merely an academic exercise. This enzyme has served as a critical model for understanding the mechanisms of metalloproteases, a vast class of enzymes with diverse physiological roles.

A Model for Drug Development

The foundational research into the active site and inhibitors of carboxypeptidase A provided crucial insights that directly informed the development of inhibitors for a related metalloprotease: Angiotensin-Converting Enzyme (ACE).[8] The design of Captopril, a landmark drug for treating hypertension, was based on understanding how potent inhibitors bind to the zinc-containing active site of these enzymes.[8][9] Assays using substrates like O-Hippuryl-L-beta-phenyllactic acid are fundamental for screening and characterizing new potential inhibitors of this enzyme class.

Biological Activity of Hydrolysis Products

Interestingly, one of the products of the hydrolysis, phenyllactic acid (PLA), is known to possess biological activity. It is a metabolite produced by lactic acid bacteria and exhibits broad-spectrum antimicrobial and antifungal properties.[10][11][12][13] While this is not part of the substrate's primary mechanism of action in an in vitro assay, it highlights the biochemical relevance of the molecules involved.

Conclusion

O-Hippuryl-L-beta-phenyllactic acid sodium salt operates through a straightforward yet powerful mechanism: specific enzymatic hydrolysis by carboxypeptidase A. Its value to researchers lies in the ease and reliability with which this reaction can be monitored. By providing a quantitative measure of enzyme activity, it serves as an essential tool for fundamental enzyme kinetics, the characterization of new enzymes, and the high-throughput screening of inhibitors in the drug discovery pipeline. The principles and protocols detailed in this guide underscore its role as a robust and indispensable compound in the modern biochemistry and pharmacology laboratory.

References

-

Title: THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: O-Hippuryl-DL-b-phenyllactic acid sodium salt Source: Amerigo Scientific URL: [Link]

-

Title: THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPERTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURL-L-BETA-PHENYLLACTIC ACID Source: PubMed URL: [Link]

-

Title: THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID* Source: PNAS URL: [Link]

-

Title: Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria Source: Journal of Bacteriology & Mycology: Open Access URL: [Link]

-

Title: Captopril - Molecule of the Month Source: University of Bristol URL: [Link]

-

Title: THE REACTION OF CARBOXYPEPTIDASE A WITH HIPPURYL-DL-BETA-PHENYLLACTATE Source: PubMed URL: [Link]

-

Title: Mechanism and application of phenyllactic acid on the control of yogurt post-acidification caused by Lactobacillus bulgaricus Source: PubMed URL: [Link]

-

Title: Antibacterial and Antibiofilm Efficacy of Phenyllactic Acid Against Foodborne Pathogens Salmonella enterica Serotype Derby and Escherichia coli O26 Source: MDPI URL: [Link]

-

Title: Revisiting the dipeptidyl carboxypeptidase inhibitor captopril as a source of pan anti-trypanosomatid agents Source: PubMed URL: [Link]

-

Title: ACE inhibitors Source: Stereoelectronics URL: [Link]

-

Title: The lactic acid bacteria metabolite phenyllactic acid inhibits both radial growth and sporulation of filamentous fungi - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria Source: Semantic Scholar URL: [Link]

Sources

- 1. ヒプリル-L-フェニルアラニン | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPERTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURL-L-BETA-PHENYLLACTIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THE REACTION OF CARBOXYPEPTIDASE A WITH HIPPURYL-DL-BETA-PHENYLLACTATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. stereoelectronics.org [stereoelectronics.org]

- 9. Revisiting the dipeptidyl carboxypeptidase inhibitor captopril as a source of pan anti-trypanosomatid agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism and application of phenyllactic acid on the control of yogurt post-acidification caused by Lactobacillus bulgaricus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The lactic acid bacteria metabolite phenyllactic acid inhibits both radial growth and sporulation of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Characterization of O-Hippuryl-L-beta-phenyllactic Acid Sodium Salt

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of O-Hippuryl-L-beta-phenyllactic acid sodium salt. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. The guide outlines a plausible synthetic route, leveraging fundamental principles of organic chemistry, and delineates a rigorous analytical workflow for the structural elucidation and purity assessment of the target compound. Each procedural step is explained with a focus on the underlying scientific rationale, ensuring a reproducible and self-validating methodology.

Introduction: Significance and Applications

O-Hippuryl-L-beta-phenyllactic acid and its sodium salt are of significant interest in biochemical and pharmaceutical research. While O-Hippuryl-DL-b-phenyllactic acid sodium salt is recognized for its utility in studying metabolic pathways and as an intermediate in pharmaceutical synthesis, the L-enantiomer is of particular importance due to the stereospecificity of many biological systems.[1] The hippuryl moiety is a common motif in substrates for various enzymes, and L-beta-phenyllactic acid is a naturally occurring alpha-hydroxy acid with known antimicrobial properties.[2][3] The synthesis of the L-enantiomer of this conjugate allows for more precise investigations into enzyme kinetics and inhibitor screening, as well as the development of novel therapeutic agents. The sodium salt form enhances aqueous solubility, a crucial property for in-vitro assays and potential drug formulations.[1]

Proposed Synthesis Pathway

The synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt can be conceptually approached as an esterification reaction between L-beta-phenyllactic acid and an activated form of hippuric acid, followed by conversion to the sodium salt. This guide proposes a robust and logical two-step synthesis.

Rationale for the Synthetic Strategy

The core of this synthesis is the formation of an ester linkage between the hydroxyl group of L-beta-phenyllactic acid and the carboxyl group of hippuric acid. Direct esterification is often inefficient. Therefore, activation of the hippuric acid carboxyl group is necessary to facilitate the reaction. A common and effective method for activating carboxylic acids is their conversion to the corresponding acid chloride. The subsequent reaction with the alcohol (L-beta-phenyllactic acid) in the presence of a non-nucleophilic base to scavenge the HCl byproduct provides the desired ester. The final step involves a simple deprotonation of the carboxylic acid on the L-beta-phenyllactic acid moiety to yield the water-soluble sodium salt.

Visualizing the Synthesis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 3. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

Physicochemical properties of O-Hippuryl-L-beta-phenyllactic acid sodium salt

An In-Depth Technical Guide to the Physicochemical Properties of O-Hippuryl-L-beta-phenyllactic acid sodium salt

Introduction

O-Hippuryl-L-beta-phenyllactic acid, in its sodium salt form (CAS 390394-56-6), is a specialized chemical compound primarily utilized in biochemical and pharmaceutical research.[1] Its structure combines hippuric acid (N-benzoylglycine) and L-beta-phenyllactic acid through an ester linkage. This unique combination makes it a valuable substrate for enzymatic assays, particularly for peptidases like carboxypeptidase A, where the hydrolysis of the ester bond can be monitored to determine enzyme activity.[2][3] The sodium salt form is deliberately employed to enhance aqueous solubility, a critical factor for its application in biological buffers and assay systems.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known and projected physicochemical properties of this compound. It details methodologies for its synthesis, purification, and analysis, offering field-proven insights into experimental design and execution.

Chemical and Physical Properties

A summary of the core chemical identifiers and physical properties for O-Hippuryl-L-beta-phenyllactic acid sodium salt is presented below. Due to the limited availability of direct experimental data for this specific molecule, several properties are estimated based on the well-characterized properties of its constituent parts: hippuric acid and phenyllactic acid.

| Property | Value | Source / Basis |

| IUPAC Name | Sodium 2-(2-benzamidoacetoxy)-3-phenylpropanoate | --- |

| Synonyms | O-(Bz-Gly)-L-β-phenyllactic acid·sodium salt | [1] |

| CAS Number | 390394-56-6 | [1] |

| Molecular Formula | C₁₈H₁₆NNaO₅ | [1] |

| Molecular Weight | 349.32 g/mol | [1] |

| Appearance | White to off-white crystalline powder (projected) | Analogy to Hippuric Acid Sodium Salt[4][5] |

| Melting Point | Decomposes before melting (projected) | Ester linkage may be thermally labile. Parent hippuric acid melts at 187-191 °C.[6][7] |

| pKa (of parent acid) | ~3.6 (projected) | Based on the pKa of the terminal carboxylic acid of hippuric acid (~3.62).[7] |

| Solubility | Soluble in water.[4][5][8] | The sodium salt form significantly enhances aqueous solubility. |

| Storage Conditions | ≤ -10 °C, Temperature sensitive | [1] |

Spectroscopic and Analytical Characterization

Precise analytical characterization is paramount for verifying the identity, purity, and stability of research compounds. This section outlines the expected spectroscopic signatures and provides a detailed protocol for chromatographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Signals (in D₂O):

-

Aromatic Protons (Benzoyl group): Multiplets expected around δ 7.5-7.9 ppm .[9][10][11]

-

Aromatic Protons (Phenyl group): Multiplets expected around δ 7.2-7.4 ppm .

-

Methylene Protons (Glycine moiety, -CH₂-): A singlet or doublet expected around δ 4.0-4.2 ppm .[9][11]

-

Methine Proton (Phenyllactic acid moiety, -CH-): A triplet or multiplet expected around δ 5.2-5.4 ppm .

-

Methylene Protons (Phenyllactic acid moiety, -CH₂-): A doublet of doublets expected around δ 3.0-3.3 ppm .

Expected ¹³C-NMR Signals: Key expected signals include two carbonyl carbons (one amide, one ester) between δ 165-175 ppm , aromatic carbons between δ 125-135 ppm , and aliphatic carbons for the glycine and phenyllactic acid backbone between δ 40-75 ppm .[9][12]

Infrared (IR) Spectroscopy

The IR spectrum provides a unique fingerprint based on the vibrational frequencies of functional groups. For the sodium salt, the carboxylic acid O-H stretch will be absent, replaced by strong carboxylate stretches.

Key Expected IR Absorption Bands (cm⁻¹):

-

N-H Stretch (Amide): A moderate to strong band around 3300-3400 cm⁻¹ .[13]

-

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Weak to medium bands just below 3000 cm⁻¹ (e.g., ~2940 cm⁻¹).[13]

-

C=O Stretch (Amide I): A strong, sharp band around 1650-1670 cm⁻¹ .

-

C=O Stretch (Ester): A strong, sharp band around 1735-1750 cm⁻¹ .[13]

-

COO⁻ Stretch (Carboxylate Anion): Strong asymmetric and symmetric stretches, typically around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ , respectively.

-

C-N Stretch & N-H Bend (Amide II): A moderate band around 1515-1550 cm⁻¹ .

-

C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.

UV-Vis Spectroscopy

The UV-Vis spectrum is dominated by the electronic transitions of the two aromatic rings (benzoyl and phenyl). A wavelength scan in an appropriate solvent (e.g., water or methanol) is recommended to determine the wavelength of maximum absorbance (λmax) for quantitative analysis. Based on the structures of hippuric and phenyllactic acids, a primary λmax is expected in the range of 220-230 nm , with a smaller, secondary peak around 270-280 nm .

Synthesis and Purification

A robust and reproducible synthesis protocol is essential for obtaining high-purity material. The following section details a proposed laboratory-scale synthesis and subsequent purification workflow.

Proposed Synthesis Workflow

The synthesis of O-Hippuryl-L-beta-phenyllactic acid involves the esterification of L-beta-phenyllactic acid with an activated form of hippuric acid, followed by conversion to the sodium salt.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. HIPPURIC ACID SODIUM SALT | 532-94-5 [chemicalbook.com]

- 5. CAS 532-94-5: Sodium hippurate | CymitQuimica [cymitquimica.com]

- 6. Hippuric acid - Wikipedia [en.wikipedia.org]

- 7. Hippuric acid | 495-69-2 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. ijsr.net [ijsr.net]

- 10. Hippuric acid(495-69-2) 1H NMR spectrum [chemicalbook.com]

- 11. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. bmse000408 Hippuric Acid at BMRB [bmrb.io]

- 13. impactfactor.org [impactfactor.org]

Technical Guide: Enzymatic Kinetics and Assay Profiling of O-Hippuryl-L-beta-phenyllactic Acid

Executive Summary

O-Hippuryl-L-beta-phenyllactic acid (HPLA) is a synthetic depsipeptide substrate designed extensively for the kinetic characterization of Carboxypeptidase A (CPA) . Unlike its peptide analog (Hippuryl-L-phenylalanine), HPLA contains an ester bond, making it the gold standard for isolating and quantifying the esterase activity of metallocarboxypeptidases.

This guide provides a rigorous technical framework for using HPLA sodium salt in enzymatic assays. It details the reaction mechanism, spectrophotometric protocols, and kinetic data interpretation required for high-precision enzymology and inhibitor screening.

Chemical & Biological Profile

Structural Significance

HPLA is a depsipeptide , meaning one amide linkage in the peptide backbone is replaced by an ester linkage.

-

Chemical Name: N-Benzoylglycyl-L-phenyllactic acid (Sodium Salt).

-

Role: Specific substrate for Carboxypeptidase A (EC 3.4.17.1).

-

Solubility: The sodium salt form is critical for assay preparation, offering high aqueous solubility (>10 mM) in Tris/NaCl buffers, whereas the free acid is sparingly soluble.

The Esterase vs. Peptidase Distinction

CPA exhibits dual catalytic activities. HPLA is used to probe the esterase pathway, which differs kinetically from the peptidase pathway:

-

Peptidase Activity: Slow turnover (

), strong binding ( -

Esterase Activity: Rapid turnover (High

), weaker binding (High

Technical Insight: In some CPA mutants or under specific conditions (e.g., presence of certain activators), esterase activity can be maintained while peptidase activity is abolished. HPLA is the diagnostic tool for these mechanistic studies.

Mechanism of Action

The hydrolysis of HPLA by CPA is a zinc-dependent process. The active site Zinc coordinates the carbonyl oxygen of the scissile ester bond, polarizing it for nucleophilic attack.

Reaction Pathway (Graphviz)

Figure 1: Catalytic pathway of HPLA hydrolysis by Carboxypeptidase A. The reaction is driven by the polarization of the ester carbonyl by the active site Zinc ion.

Experimental Protocol: Spectrophotometric Assay

This protocol utilizes the Continuous Spectrophotometric Rate Determination method. The hydrolysis of the ester bond results in a change in UV absorbance at 254 nm .

Reagents & Preparation

-

Assay Buffer (pH 7.5): 25 mM Tris-HCl, 500 mM NaCl.

-

Note: High ionic strength (0.5 M NaCl) is often required to maintain CPA solubility and stability.

-

-

Substrate Solution (1.0 mM HPLA):

-

Dissolve O-Hippuryl-L-beta-phenyllactic acid sodium salt in the Assay Buffer.

-

Critical: Prepare fresh. Esters are prone to slow spontaneous hydrolysis.

-

-

Enzyme Solution:

-

Dilute Carboxypeptidase A in cold Assay Buffer to approximately 1–5 units/mL immediately before use. Keep on ice.

-

Assay Workflow (Graphviz)

Figure 2: Step-by-step workflow for the continuous spectrophotometric assay of CPA esterase activity.

Procedure

-

Setup: Set spectrophotometer to 254 nm and temperature to 25°C .

-

Blanking: Pipette 2.9 mL of Substrate Solution into a quartz cuvette.

-

Equilibration: Incubate in the spectrophotometer for 3–5 minutes to reach thermal equilibrium.

-

Initiation: Add 0.1 mL of Enzyme Solution. Mix by inversion immediately.

-

Measurement: Record the increase/decrease in absorbance for 3–5 minutes.

-

Note: HPLA hydrolysis typically causes an increase in absorbance at 254 nm due to the spectral shift of the benzoyl group upon ester cleavage (unlike the peptide HPA which is often monitored for a decrease). Always verify the direction of change with a completely hydrolyzed standard.

-

Calculation

Calculate the activity using the differential extinction coefficient (

- : Slope of the linear portion of the curve.

- : Total reaction volume (3.0 mL).

- : Dilution factor.

- : Differential molar extinction coefficient. For HPLA at 254 nm, this is typically ~0.59 mM⁻¹cm⁻¹ (or 590 M⁻¹cm⁻¹), but should be determined experimentally for maximum precision.

- : Volume of enzyme added (0.1 mL).

- : Path length (1 cm).

Data Presentation & Kinetic Analysis

Kinetic Parameters: Ester vs. Peptide

The following table contrasts the biological activity of CPA towards its ester (HPLA) and peptide (HPA) substrates.

| Parameter | Ester Substrate (HPLA) | Peptide Substrate (HPA) | Biological Implication |

| High (~30,000 min⁻¹) | Moderate (~1,000 min⁻¹) | CPA is a much more efficient esterase than peptidase. | |

| High (~0.3 - 1.0 mM) | Low (~0.1 mM) | CPA binds the ester substrate less tightly than the peptide. | |

| Very High | High | Catalytic efficiency is driven by rapid turnover for esters. | |

| Rate Limiting Step | Deacylation / Product Release | Acylation (Bond Cleavage) | Mechanisms differ in their rate-determining steps. |

Interpretation

-

Anomalous Kinetics: At high concentrations (>5 mM), HPLA may exhibit substrate inhibition with CPA. It is crucial to perform kinetic profiling within the linear range (typically 0.1 mM – 2.0 mM).

-

Inhibitor Screening: When screening for CPA inhibitors, using HPLA can identify inhibitors that specifically bind to the active site but might affect the esterase mechanism differently than the peptidase mechanism.

References

-

Neurath, H., & Schwert, G. W. (1950). The Mode of Action of the Crystalline Pancreatic Proteolytic Enzymes. Chemical Reviews, 46(1), 69–153. Link

-

Snoke, J. E., & Neurath, H. (1949). Structural Requirements of Specific Substrates for Carboxypeptidase. Journal of Biological Chemistry, 181, 789-802. Link

-

Auld, D. S., & Vallee, B. L. (1970). Kinetics of Carboxypeptidase A: pH and Temperature Dependence of Tripeptide Hydrolysis. Biochemistry, 9(22), 4352–4359. Link

-

McClure, W. O., Neurath, H., & Walsh, K. A. (1964). The Reaction of Carboxypeptidase A with Hippuryl-DL-beta-phenyllactate.[1] Biochemistry, 3(12), 1897-1901. Link

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Carboxypeptidase A. Technical Bulletin. Link

Sources

O-Hippuryl-L-beta-phenyllactic Acid Sodium Salt: A Technical Guide for its Application as a Metabolic Pathway Probe

Introduction

In the intricate landscape of metabolic research and drug discovery, the ability to selectively probe the activity of specific enzymes is paramount. O-Hippuryl-L-beta-phenyllactic acid sodium salt has emerged as a valuable tool for this purpose, primarily serving as a specific substrate for the enzyme Carboxypeptidase A (CPA).[1][2] CPA, a zinc-containing metalloprotease found in the pancreas, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids, particularly those with aromatic or branched aliphatic side chains.[3][4] Its activity is implicated in various physiological and pathological processes, making it a significant target for therapeutic intervention.

This technical guide provides an in-depth exploration of O-Hippuryl-L-beta-phenyllactic acid sodium salt as a metabolic pathway probe. We will delve into its physicochemical properties, mechanism of action, and provide detailed, field-proven protocols for its application in enzyme kinetics, high-throughput screening, and the analysis of complex biological samples. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their investigations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a metabolic probe is fundamental to its effective application.

-

Chemical Structure: O-Hippuryl-L-beta-phenyllactic acid is an ester, and its sodium salt form enhances its solubility in aqueous solutions, a critical attribute for biochemical assays.[5][6]

Caption: Chemical structure and properties of the probe.

-

Solubility and Stability: The sodium salt is soluble in aqueous buffers commonly used in enzymatic assays, such as Tris-HCl.[7][8] It is important to note that solutions of hippuryl-L-phenylalanine, a related substrate, are unstable and should be used within a few hours of preparation.[8] While specific stability data for O-Hippuryl-L-beta-phenyllactic acid sodium salt is not as readily available, it is prudent to assume similar lability and prepare solutions fresh before use.

-

Storage and Handling: The compound should be stored at ≤ -10 °C to maintain its integrity.[6] Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment.

Mechanism of Action as a CPA Probe

O-Hippuryl-L-beta-phenyllactic acid serves as a chromogenic substrate for Carboxypeptidase A. The enzymatic hydrolysis of the ester bond by CPA releases hippuric acid and L-beta-phenyllactic acid.[1][2] The progress of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 254 nm, which is characteristic of the formation of hippuric acid.[9]

Caption: Enzymatic cleavage of the probe by CPA.

The specificity of this substrate for CPA makes it a reliable tool for assaying the enzyme's activity. The rate of the reaction is directly proportional to the concentration of active CPA, allowing for quantitative measurements.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific experimental conditions and equipment.

In Vitro Enzyme Kinetics Assay

This protocol details the determination of CPA kinetic parameters using O-Hippuryl-L-beta-phenyllactic acid sodium salt.

Principle: The initial rate of hydrolysis of the substrate is measured at various substrate concentrations. The data is then fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

Materials:

-

Carboxypeptidase A from bovine pancreas

-

O-Hippuryl-L-beta-phenyllactic acid sodium salt

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

UV-Vis Spectrophotometer capable of measuring absorbance at 254 nm and maintaining a constant temperature of 25 °C.

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a 25 mM Tris-HCl buffer with 500 mM NaCl, and adjust the pH to 7.5 at 25 °C.[7]

-

Prepare a stock solution of O-Hippuryl-L-beta-phenyllactic acid sodium salt in the Tris-HCl buffer. The concentration should be at least 10 times the highest final concentration to be tested.

-

Prepare a stock solution of Carboxypeptidase A in cold 1.0 M NaCl solution to a concentration of 4-8 units/mL immediately before use.[7] Do not dilute the enzyme in cold diluent.[7]

-

-

Assay Setup:

-

Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25 °C.[8][9]

-

In a quartz cuvette, prepare a reaction mixture containing the Tris-HCl buffer and varying concentrations of the substrate. The final volume should be 3.0 mL.[8]

-

Incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a baseline reading.[9]

-

-

Enzyme Addition and Data Acquisition:

-

Data Analysis:

-

Determine the initial velocity (ΔA254nm/minute) from the linear portion of the absorbance versus time plot.[9]

-

Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of hippuric acid (0.36 mM⁻¹cm⁻¹).[8][9]

-

Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Caption: Workflow for in vitro enzyme kinetics assay.

High-Throughput Screening (HTS) for CPA Inhibitors

This protocol adapts the in vitro assay for a 96- or 384-well plate format suitable for screening large compound libraries.

Principle: Potential inhibitors are pre-incubated with CPA before the addition of the substrate. A reduction in the rate of substrate hydrolysis compared to a control without an inhibitor indicates inhibitory activity.

Procedure:

-

Assay Plate Preparation:

-

In a UV-transparent microplate, add the test compounds at various concentrations to individual wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).

-

Add a fixed concentration of Carboxypeptidase A to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a fixed concentration of O-Hippuryl-L-beta-phenyllactic acid sodium salt to all wells.

-

Immediately place the plate in a microplate reader and monitor the increase in absorbance at 254 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each test compound relative to the no-inhibitor control.

-

For active compounds, perform dose-response experiments to determine the IC50 value.

-

Caption: High-throughput screening workflow.

Data Interpretation and Troubleshooting

Expected Kinetic Parameters:

| Parameter | Description | Typical Value for CPA |

| Km | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | 0.088 mM for hippuryl-DL-B-phenyllactate[3] |

| Vmax | The maximum rate of reaction when the enzyme is saturated with the substrate. | Enzyme and condition-dependent |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Enzyme and condition-dependent |

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or low enzyme activity | Inactive enzyme, incorrect buffer pH, presence of inhibitors. | Use a fresh enzyme preparation, verify buffer pH, check for potential contaminants in reagents. |

| High background absorbance | Contamination of reagents, substrate degradation. | Use high-purity reagents, prepare substrate solution fresh. |

| Non-linear reaction progress | Substrate depletion, product inhibition, enzyme instability. | Use a lower enzyme concentration, measure only the initial rate, check enzyme stability under assay conditions. |

Applications in Drug Discovery and Research

The use of O-Hippuryl-L-beta-phenyllactic acid sodium salt as a probe for CPA activity has significant implications in several research areas:

-

Drug Discovery: This assay is instrumental in the discovery and characterization of novel CPA inhibitors, which have therapeutic potential in conditions where CPA is overactive.

-

Enzyme Mechanism Studies: By studying the kinetics of CPA with this and other substrates, researchers can gain insights into the enzyme's catalytic mechanism and substrate specificity.[10]

-

Metabolic Profiling: Measuring CPA activity in biological samples can provide valuable information about metabolic states in health and disease.

Conclusion

O-Hippuryl-L-beta-phenyllactic acid sodium salt is a robust and reliable tool for probing the activity of Carboxypeptidase A. Its favorable physicochemical properties and specific interaction with the enzyme make it well-suited for a range of applications, from fundamental enzyme kinetics to high-throughput drug screening. By following the detailed protocols and guidelines presented in this guide, researchers can confidently employ this probe to advance their understanding of CPA-mediated metabolic pathways and accelerate the development of novel therapeutics.

References

-

Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090–1099. [Link]

-

Chem-Impex. O-Hippuryl-DL-β-phenyllactic acidsodium salt. [Link]

-

Amerigo Scientific. O-Hippuryl-DL-b-phenyllactic acid sodium salt. [Link]

-

ResearchGate. Structure and mechanism of carboxypeptidase A. [Link]

-

D'Souza, V. T., & Bender, M. L. (1987). Product stabilization of the two forms of carboxypeptidase A from buffalo pancreas. Journal of Biosciences, 12(1), 83-90. [Link]

-

Whitaker, J. R., Menger, F., & Bender, M. L. (1966). The effect of enzyme acetylation on the kinetics of the carboxypeptidase-A-catalyzed hydrolysis of hippuryl-L-β-phenyllactic acid. Biochemistry, 5(2), 386–392. [Link]

-

McClure, W. O., Neurath, H., & Walsh, K. A. (1964). The reaction of carboxypeptidase A with hippuryl-DL-beta-phenyllactate. Biochemistry, 3, 1897–1901. [Link]

-

Makinen, M. W., Kuo, L. C., Dymowski, J. J., & Jaffer, S. (1979). Mechanism of action of carboxypeptidase A in ester hydrolysis. The Journal of biological chemistry, 254(2), 356–366. [Link]

-

Scilit. The Reaction of Carboxypeptidase A with Hippuryl-DL-β-Phenyllactate*. [Link]

-

Turissini, J. (n.d.). Carboxypeptidase A. [Link]

Sources

- 1. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE REACTION OF CARBOXYPEPTIDASE A WITH HIPPURYL-DL-BETA-PHENYLLACTATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. UVACollab has been retired [collab.its.virginia.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 羧肽酶A酶活检测 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. researchgate.net [researchgate.net]

Understanding the structure of O-Hippuryl-L-beta-phenyllactic acid sodium salt

An In-Depth Technical Guide to O-Hippuryl-L-beta-phenyllactic acid sodium salt: Structure, Mechanism, and Application

Introduction: A Key Tool in Enzymology and Drug Discovery

O-Hippuryl-L-beta-phenyllactic acid sodium salt is a specialized synthetic molecule primarily utilized in biochemical and pharmaceutical research. While it has applications in areas like metabolic studies, its principal role is as a highly specific substrate for the enzyme Carboxypeptidase A (CPA).[1] CPA is a critical digestive enzyme and a model metalloenzyme for research. The unique structure of O-Hippuryl-L-beta-phenyllactic acid allows for the precise measurement of CPA's esterase activity, providing invaluable insights into enzyme kinetics, inhibition, and the screening of potential therapeutic agents.[2] This guide offers a comprehensive overview of its structure, the mechanism of its enzymatic hydrolysis, and a detailed protocol for its application in a research setting.

Physicochemical Properties and Structure

The utility of O-Hippuryl-L-beta-phenyllactic acid begins with its fundamental chemical properties. It is the sodium salt of O-Hippuryl-L-beta-phenyllactic acid, a modification that significantly enhances its solubility in aqueous buffers, a crucial feature for creating reliable enzymatic assays.[1][3]

The molecule is an ester, formed from hippuric acid and L-β-phenyllactic acid. This ester linkage is the key to its function, as it is the target for hydrolytic cleavage by Carboxypeptidase A.

Table 1: Physicochemical Properties of O-Hippuryl-L-beta-phenyllactic acid sodium salt

| Property | Value | Source(s) |

| Synonym | O-(Bz-Gly)-L-β-phenyllactic acid sodium salt | [1] |

| Molecular Formula | C₁₈H₁₆NNaO₅ | [1][3] |

| Molecular Weight | 349.32 g/mol | [1][3] |

| CAS Number (L-form) | 390394-56-6 | [1] |

| CAS Number (DL-form) | 7662-40-0 | [3][4] |

| Storage Conditions | ≤ -10 °C | [1][3] |

Core Application: Probing the Esterase Activity of Carboxypeptidase A

The Enzyme: Carboxypeptidase A (CPA)

Carboxypeptidase A, typically sourced from the bovine pancreas, is a zinc-containing metallo-exopeptidase.[5] Its primary biological function is to hydrolyze the C-terminal peptide bonds of proteins during digestion, showing a preference for aromatic or branched aliphatic residues.[5] Beyond this peptidase activity, CPA also exhibits potent esterase activity, the ability to cleave ester bonds. It is this dual functionality that makes substrates like O-Hippuryl-L-beta-phenyllactic acid so valuable, as they allow researchers to isolate and study the esterase function specifically.

Mechanism of Hydrolysis

The core of the assay lies in the enzymatic cleavage of the ester bond within the O-Hippuryl-L-beta-phenyllactic acid molecule by CPA. The reaction yields two products: hippuric acid and L-beta-phenyllactic acid.

The progress of this reaction can be monitored continuously using a spectrophotometer. One of the products, hippuric acid, has a distinct absorbance maximum at 254 nm.[6] Therefore, as the enzyme hydrolyzes the substrate, the concentration of hippuric acid increases, leading to a corresponding increase in absorbance at this wavelength. This direct relationship between product formation and absorbance change allows for a precise, real-time measurement of the enzyme's catalytic rate.

Caption: Enzymatic hydrolysis of the substrate by Carboxypeptidase A.

Experimental Protocol: A Validated Assay for Carboxypeptidase A Activity

This section provides a detailed methodology for measuring CPA activity. The protocol is designed to be self-validating, emphasizing the rationale behind key steps to ensure data integrity.

Principle of the Assay

The assay quantifies CPA activity by measuring the rate of hydrolysis of O-Hippuryl-L-beta-phenyllactic acid. The rate of formation of hippuric acid is determined by monitoring the increase in absorbance at 254 nm. One unit of carboxypeptidase A is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at pH 7.5 and 25 °C.[6]

Step-by-Step Methodology

1. Reagent Preparation:

-

Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5):

-

Rationale: The pH of 7.5 is optimal for CPA activity. The high concentration of NaCl helps maintain the enzyme's structural integrity and solubility.

-

Preparation: Dissolve Trizma Base and sodium chloride in purified water. Adjust the pH to 7.5 at 25 °C using 1 N HCl.[6]

-

-

Substrate Stock Solution (e.g., 10 mM O-Hippuryl-L-beta-phenyllactic acid):

-

Rationale: A concentrated stock allows for easy dilution to the final working concentration. The substrate should be fully dissolved to ensure accurate concentration.

-

Preparation: Dissolve the O-Hippuryl-L-beta-phenyllactic acid sodium salt in the Assay Buffer. Prepare this solution fresh daily to avoid potential degradation.

-

-

Enzyme Diluent (e.g., 1.0 M NaCl or 10% LiCl):

-

Rationale: Crystalline CPA is often poorly soluble in low salt buffers. A high salt solution is required for initial solubilization and dilution. The enzyme should be kept cold to maintain activity.

-

Preparation: Prepare a solution of sodium chloride or lithium chloride in purified water. Keep this solution at 4 °C.

-

-

Carboxypeptidase A Enzyme Solution:

-

Rationale: The enzyme should be diluted immediately before use to a concentration that yields a linear rate of absorbance change within a specific range (typically 0.05 to 0.1 ΔA/min) for accurate measurement.[6]

-

Preparation: Prepare a solution containing 4-8 units/mL of Carboxypeptidase A in the cold Enzyme Diluent.[6]

-

2. Assay Procedure (Continuous Spectrophotometric Rate Determination):

-

System Setup: Set a spectrophotometer to read absorbance at 254 nm and equilibrate the cuvette holder to 25 °C.[7]

-

Reaction Mixture: In a quartz cuvette, pipette the Assay Buffer and the Substrate Solution to achieve the desired final substrate concentration (e.g., 1.0 mM). The total volume is typically 3.0 mL.[6][7]

-

Equilibration: Incubate the cuvette in the spectrophotometer for 5-10 minutes to allow the solution to reach 25 °C and to establish a stable baseline reading.

-

Reaction Initiation: Add a small volume (e.g., 10-20 µL) of the diluted Enzyme Solution to the cuvette.

-

Data Acquisition: Immediately mix the solution by inversion and begin recording the absorbance at 254 nm every 10-15 seconds for approximately 5 minutes.[6]

-

Blank Reaction: A proper blank is crucial for accuracy. It should contain all components of the reaction mixture except the enzyme, to account for any non-enzymatic substrate hydrolysis. Alternatively, a blank can be run with the enzyme but without the substrate.

Caption: Experimental workflow for the Carboxypeptidase A activity assay.

3. Calculation of Enzyme Activity:

The rate of the reaction (ΔA₂₅₄nm/minute) is determined from the initial, linear portion of the absorbance vs. time curve. The enzyme activity is then calculated using the Beer-Lambert law.

Formula for Units/mL:

Units/mL enzyme = [(ΔA₂₅₄nm/min Test - ΔA₂₅₄nm/min Blank) * (Total Volume in mL) * (Dilution Factor)] / [(Millimolar Extinction Coefficient) * (Volume of Enzyme in mL)]

-

Millimolar Extinction Coefficient (ε) of hippuric acid at 254 nm: 0.36 mM⁻¹cm⁻¹[6]

Kinetic Data and Interpretation in Drug Development

This assay is a powerful tool for characterizing enzyme kinetics and for screening potential drug candidates that target metalloenzymes.

Kinetic Parameters

By performing the assay at various substrate concentrations, key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) can be determined. The Km value for hippuryl-DL-β-phenyllactate with carboxypeptidase A has been reported to be approximately 0.088 mM. It is important to note that at high concentrations, this substrate can exhibit substrate inhibition, where the reaction rate decreases as the substrate concentration exceeds an optimal level.[8] This phenomenon occurs when multiple substrate molecules bind to the enzyme, forming an inactive complex.

Table 2: Kinetic and Inhibition Data for Carboxypeptidase A

| Parameter | Substrate/Inhibitor | Value/Type | Source(s) |

| Km | Hippuryl-DL-β-phenyllactate | ~0.088 mM | |

| Km | Hippuryl-L-phenylalanine | ~1.91 mM | |

| Inhibition | Hippuryl-DL-β-phenyllactate | Substrate Inhibition | [8] |

| Inhibitors | Phenylacetate, D-phenylalanine, Indoleacetate, 1,10-phenanthroline | Competitive |

Application in Inhibitor Screening

The established assay provides a robust platform for high-throughput screening of CPA inhibitors. Potential inhibitory compounds are added to the reaction mixture, and their effect on the enzyme's activity is measured. A decrease in the rate of absorbance change indicates inhibition. Known inhibitors include compounds like phenylacetate, 2-phenylpropionate, and metal chelators such as 1,10-phenanthroline, which removes the essential zinc ion from the active site.

Furthermore, the hydrolysis product L-beta-phenyllactic acid is itself a molecule of interest, possessing broad-spectrum antimicrobial properties.[9][10] This adds another dimension to research, where the assay can be used not only to study CPA but also to generate a biologically active compound for further investigation.

Conclusion

O-Hippuryl-L-beta-phenyllactic acid sodium salt is more than just a chemical reagent; it is a precision tool that unlocks the ability to quantitatively study the esterase function of Carboxypeptidase A. Its excellent solubility and the distinct spectral properties of its hydrolysis product form the basis of a reliable and reproducible enzymatic assay. For researchers in biochemistry, enzymology, and drug development, a thorough understanding of this substrate's structure and its application provides a powerful methodology for kinetic analysis, inhibitor screening, and advancing our knowledge of metalloenzyme function.

References

-

Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090–1099. [Link]

-

Whitaker, J. R., Menger, F., & Bender, M. L. (1966). The effect of enzyme acetylation on the kinetics of the carboxypeptidase-A-catalyzed hydrolysis of hippuryl-L-β-phenyllactic acid. Biochemistry, 5(2), 386–392. [Link]

-

Amerigo Scientific. O-Hippuryl-DL-b-phenyllactic acid sodium salt. [Link]

-

Sud, V., & Dua, R. D. (1984). Product stabilization of the two forms of carboxypeptidase A from buffalo pancreas. Journal of Biosciences, 6(1), 81-89. [Link]

-

McClure, W. O., Neurath, H., & Walsh, K. A. (1964). The reaction of carboxypeptidase A with hippuryl-DL-beta-phenyllactate. Biochemistry, 3(12), 1897–1901. [Link]

-

Dua, R. D., & Gupta, K. (1983). Mechanistic studies on carboxypeptidase A from goat pancreas Part I: Role of tyrosine residue at the active site. Journal of Biosciences, 5(4), 339-347. [Link]

-

McClure, W. O., Neurath, H., & Walsh, K. A. (1964). The Reaction of Carboxypeptidase A with Hippuryl-DL-β-Phenyllactate. Biochemistry, 3(12), 1897–1901. [Link]

-

Rajanikar, R., et al. (2016). Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria. Journal of Bacteriology & Mycology: Open Access, 3(4), 302-309. [Link]

-

Scilit. The Reaction of Carboxypeptidase A with Hippuryl-DL-β-Phenyllactate. [Link]

-

Turissini, J. Carboxypeptidase A. [Link]

-

Lipscomb, W. N. (1970). A Mechanism of Action for Carboxypeptidase A. Proceedings of the National Academy of Sciences, 67(4), 1793–1795. [Link]

-

Mu, W., Yu, S., Zhu, L., Zhang, T., & Jiang, B. (2018). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Microbiology, 9, 285. [Link]

-

Li, X., et al. (2017). Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli. International Journal of Molecular Sciences, 18(11), 2419. [Link]

-

Wang, Y., et al. (2023). Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications. Critical Reviews in Food Science and Nutrition, 63(8), 1081-1097. [Link]

-

Ning, Y., et al. (2025). Mechanism and application of phenyllactic acid on the control of yogurt post-acidification caused by Lactobacillus bulgaricus. Food Research International, 185, 116688. [Link]

-

Lavermicocca, P., et al. (2004). Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation. FEMS Microbiology Letters, 232(1), 129-135. [Link]

-

Valerio, F., et al. (2025). Antibacterial and Antibiofilm Efficacy of Phenyllactic Acid Against Foodborne Pathogens Salmonella enterica Serotype Derby and Escherichia coli O26. Foods, 14(8), 1184. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 38988871, N-Hippuryl-L-phenylalanine. [Link]

-

ResearchGate. Schematic view of L-phenyllactic acid production from phenylpyruvic acid. [Link]

-

Semantic Scholar. Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ias.ac.in [ias.ac.in]

- 3. chemimpex.com [chemimpex.com]

- 4. O-Hippuryl-DL-b-phenyllactic acid sodium salt - Amerigo Scientific [amerigoscientific.com]

- 5. UVACollab has been retired [collab.its.virginia.edu]

- 6. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pnas.org [pnas.org]

- 9. Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to O-Hippuryl-L-beta-phenyllactic acid in Enzyme Inhibition Studies

Abstract

O-Hippuryl-L-beta-phenyllactic acid and its corresponding sodium salt stand as critical reagents in the field of enzymology, particularly for the characterization of metalloexopeptidases like Carboxypeptidase A (CPA). This guide provides an in-depth technical overview of its application, moving from fundamental principles to the practical design of robust enzyme inhibition assays. We will explore the catalytic mechanism of CPA, detail a validated spectrophotometric assay protocol, discuss kinetic data analysis, and provide actionable insights for inhibitor screening and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this substrate system for accurate and reproducible enzymatic studies.

Introduction: The Substrate-Enzyme Model System

In the landscape of drug discovery and biochemical research, the precise measurement of enzyme activity is paramount.[1] The selection of an appropriate substrate is a cornerstone of developing reliable and reproducible enzyme assays.[1] O-Hippuryl-L-beta-phenyllactic acid (HPLA) has emerged as a preferred substrate for a specific class of enzymes due to its favorable chemical properties and the ease of detecting its hydrolysis.

This guide focuses on the use of HPLA in studying Carboxypeptidase A (CPA) , a zinc-containing metalloenzyme produced in the pancreas.[2] CPA plays a crucial role in digestive processes by hydrolyzing peptide bonds at the C-terminal end of proteins, showing a preference for residues with aromatic or bulky aliphatic side chains.[2][3] The interaction between HPLA and CPA serves as an exemplary model system for several reasons:

-

Specificity: HPLA mimics the structural features of CPA's natural substrates.

-

Kinetics: The reaction follows predictable Michaelis-Menten kinetics, allowing for straightforward determination of key parameters.

-

Detection: The enzymatic cleavage of HPLA yields products with distinct spectrophotometric properties, enabling a continuous and sensitive assay.

Understanding this model system is not only crucial for studying CPA itself but also provides a robust framework for screening and characterizing inhibitors of this important enzyme class.[4]

Mechanism of Catalysis: How Carboxypeptidase A Hydrolyzes HPLA

Carboxypeptidase A's catalytic activity is centered around a zinc ion (Zn²⁺) located within its active site.[2] This zinc ion is coordinated by several amino acid residues and a water molecule, which together facilitate the hydrolysis of the substrate's ester bond.[2][5]

The catalytic cycle can be summarized in the following key steps:

-

Substrate Binding: The HPLA molecule binds to the active site of CPA. The phenyllactyl portion of the substrate fits into a nonpolar, hydrophobic pocket within the enzyme, which accounts for the enzyme's specificity for aromatic residues.[3][5]

-

Catalytic Action: The Zn²⁺ ion acts as a Lewis acid, polarizing the carbonyl group of the ester bond in HPLA. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3] A key amino acid residue, Glutamate-270 (Glu-270), acts as a general base, activating a water molecule that performs the nucleophilic attack on the polarized carbonyl carbon.[5][6] This leads to the formation of an unstable tetrahedral intermediate.[3]

-

Bond Cleavage & Product Release: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. This releases the two products: Hippuric Acid and L-β-Phenyllactic Acid .[7] The products then dissociate from the active site, regenerating the free enzyme for another catalytic cycle.

Visualization of the Catalytic Reaction

The enzymatic hydrolysis of O-Hippuryl-L-beta-phenyllactic acid by Carboxypeptidase A is a fundamental reaction for assay development.

Caption: CPA-mediated hydrolysis of HPLA.

The Spectrophotometric Assay: A Step-by-Step Protocol

The activity of Carboxypeptidase A is most commonly measured by monitoring the increase in absorbance that results from the formation of hippuric acid, a product of HPLA hydrolysis. This continuous spectrophotometric rate determination assay is sensitive, reproducible, and amenable to high-throughput applications.[1][8]

Principle of Detection

The hydrolysis of the ester bond in O-Hippuryl-L-beta-phenyllactic acid results in the formation of hippuric acid. Hippuric acid has a distinct absorbance maximum around 254 nm.[8][9] By monitoring the increase in absorbance at this wavelength over time, one can directly measure the rate of the enzymatic reaction. The rate of change in absorbance (ΔA₂₅₄/minute) is directly proportional to the enzyme's activity.

Reagents and Instrumentation

-

Instrumentation: A thermostatted UV-Visible spectrophotometer capable of maintaining a constant temperature (e.g., 25°C) and reading absorbance at 254 nm is required.[8]

-

Reagents:

-

Assay Buffer: 25 mM Tris-HCl buffer containing 500 mM NaCl, pH 7.5 at 25°C.[8][10]

-

Substrate Stock Solution: 1.0 mM O-Hippuryl-L-beta-phenyllactic acid (or a related substrate like hippuryl-L-phenylalanine) in the Assay Buffer.[10] Note: This may require initial dissolution in a small amount of ethanol before dilution in buffer.[8] The solution should be prepared fresh daily.[10]

-

Enzyme Diluent: 1.0 M NaCl solution or 10% Lithium Chloride.[8][9]

-

Carboxypeptidase A Enzyme Solution: Prepared immediately before use by diluting the stock enzyme in cold Enzyme Diluent to a working concentration (e.g., 4-12 units/mL).[8][10]

-

Detailed Assay Protocol

This protocol is adapted from standard procedures for a final reaction volume of 3.0 mL.[8][10]

-

Prepare Reaction Mixture: In a quartz cuvette, pipette 2.90 mL of the 1.0 mM Substrate Stock Solution.

-

Temperature Equilibration: Place the cuvette in the thermostatted spectrophotometer set to 25°C. Allow it to incubate for at least 5 minutes to ensure the solution reaches thermal equilibrium.[9]

-

Establish Baseline: Monitor the absorbance at 254 nm (A₂₅₄) until a stable baseline is achieved. This reading serves as the blank rate.

-

Initiate Reaction: Add 0.10 mL of the freshly diluted Carboxypeptidase A Enzyme Solution to the cuvette.

-

Data Acquisition: Immediately mix the solution by inverting the cuvette (e.g., with a stopper or parafilm) and start recording the increase in A₂₅₄ continuously for approximately 5 minutes.

-

Rate Calculation: Determine the maximum linear rate of absorbance change (ΔA₂₅₄/minute) from the initial phase of the reaction.

Calculation of Enzyme Activity

The enzyme activity is calculated using the Beer-Lambert law. The formula, adapted from standard protocols, is as follows[8][10]:

Units/mL enzyme = [(ΔA₂₅₄/min Test - ΔA₂₅₄/min Blank) * Total Volume (mL) * Dilution Factor] / [Molar Extinction Coefficient * Light Path (cm) * Volume of Enzyme (mL)]

Where:

-

Total Volume: 3.0 mL

-

Molar Extinction Coefficient (ε) of hippuric acid at 254 nm: 0.36 mM⁻¹cm⁻¹[8][10]

-

Light Path: Typically 1 cm

-

Volume of Enzyme: 0.1 mL

-

Dilution Factor (df): The factor by which the original enzyme stock was diluted.

One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at pH 7.5 and 25°C.[8][10]

Application in Enzyme Inhibition Studies

The HPLA-CPA assay provides a robust platform for screening and characterizing enzyme inhibitors, a critical step in drug discovery.[4][11] Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity.[12] They are broadly classified as reversible or irreversible.[13] Reversible inhibitors, which are of primary interest in pharmacology, can be further categorized based on their mechanism of action.[12][13]

Types of Reversible Inhibition

Understanding the different modes of inhibition is crucial for interpreting experimental data.[12]

| Inhibition Type | Mechanism of Action | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds only to the enzyme's active site, competing with the substrate.[12][14] | Unchanged | Increases |

| Noncompetitive | Inhibitor binds to an allosteric (non-active) site on either the free enzyme or the enzyme-substrate complex.[14] | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site.[12][14] | Decreases | Decreases |

| Mixed | Inhibitor binds to an allosteric site, but has different affinities for the free enzyme and the ES complex.[14] | Decreases | Increases or Decreases |

Experimental Design for Inhibitor Screening

A typical workflow for characterizing a potential inhibitor involves several stages. The goal is to determine the inhibitor's potency (often expressed as IC₅₀ or Kᵢ) and its mechanism of action.

Caption: Characteristic Lineweaver-Burk plots.

Best Practices and Troubleshooting

Ensuring the integrity of your data requires adherence to best practices and an awareness of potential experimental pitfalls.

| Potential Problem | Root Cause(s) | Recommended Solution(s) |

| High Blank Rate | Substrate instability/autohydrolysis; Contaminated buffer or water. | Prepare substrate solution fresh daily. [10]Use high-purity water and reagents. Filter sterilize buffers if necessary. |

| Non-linear Reaction Rate | Substrate depletion; Enzyme instability; Inhibitor is time-dependent. | Use initial velocity data only. Ensure substrate concentration is not limiting (<10% consumed). Check enzyme stability in the assay buffer over the experiment's time course. |

| Poor Reproducibility | Inaccurate pipetting; Temperature fluctuations; Inconsistent mixing. | Calibrate pipettes regularly. Use a thermostatted spectrophotometer. [8]Standardize the mixing procedure for all samples. |

| Compound Interference | Inhibitor absorbs light at 254 nm; Compound precipitation. | Run proper controls (inhibitor without enzyme). Check for compound solubility in the final assay buffer. If interference is unavoidable, consider an alternative assay format. |

Conclusion

O-Hippuryl-L-beta-phenyllactic acid is an invaluable tool for the study of Carboxypeptidase A and related enzymes. Its reliable performance in a straightforward spectrophotometric assay provides a powerful system for elucidating enzyme kinetics and characterizing the potency and mechanism of novel inhibitors. By understanding the underlying principles of the assay, adhering to a validated protocol, and applying rigorous data analysis techniques, researchers can generate high-quality, reproducible data to advance their discovery programs. This guide provides the foundational knowledge and practical framework necessary to successfully implement this important enzymatic assay.

References

- Enzyme Inhibition Kinetics → Term - Pollution → Sustainability Directory. (2025, December 2).

- Inhibition - Enzymes - MCAT Content - Jack Westin. Jack Westin.

- Carboxypeptidase A - Wikipedia. Wikipedia.

- Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. (2024, April 8).

-

Barber, A. K., & Fisher, J. R. (1972). A mechanism of action for carboxypeptidase A. Proceedings of the National Academy of Sciences of the United States of America, 69(10), 2970–2974. Available from: [Link]

-

Makinen, M. W., Yammura, K., & Kaiser, E. T. (1976). Mechanism of action of carboxypeptidase A in ester hydrolysis. Proceedings of the National Academy of Sciences of the United States of America, 73(11), 3882–3886. Available from: [Link]

- Enzyme Inhibition.

- Analytical Method Development and Validation for the Spectrophotometric Estimation of Hipuuric Acid Prodrug (Methenamine Hippurate). (2023, March 25). Impactfactor.

- BSc Chemistry.

- Inhibitor Screening and Design. Creative Enzymes.

-

Mechanism of Enzyme Action (Carboxypeptidase) | Prepare for GATE, JAM, NET. (2020, November 26). YouTube. Available from: [Link]

-

5.4: Enzyme Inhibition - Chemistry LibreTexts. (2025, September 4). Available from: [Link]

-

Standard hippuric acid accuracy study at 228 nm. ResearchGate. Available from: [Link]

- Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success.

-

Doddawad, V. G., Gurupadayya, B., S, S., CS, V., Mohammed, A., & L, B. (2021). Determination of Urinary Methyl Hippuric Acid Using Shimadzu UV-Visible Spectrophotometer Among Petroleum Employees. Pharmacognosy Journal, 13(5), 1277–1281. Available from: [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022, September 6). Frontiers. Available from: [Link]

-

Bender, M. L., Whitaker, J. R., & Menger, F. M. (1965). THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID. Biochemistry, 4(5), 849-854. Available from: [Link]

-

Considerations for the design and reporting of enzyme assays in high-throughput screening applications. ResearchGate. Available from: [Link]

- Product stabilization of the two forms of carboxypeptidase A from buffalo pancreas.

-

Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. (2016, December 5). SciSpace. Available from: [Link]

-

Fragment-based approaches to enzyme inhibition. PMC - NIH. Available from: [Link]

-

Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction. Analytical Methods (RSC Publishing). Available from: [Link]

-

The Reaction of Carboxypeptidase A with Hippuryl-DL-β-Phenyllactate*. Scilit. Available from: [Link]

-

Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria. (2016, October 14). Available from: [Link]

-

THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC. PNAS. Available from: [Link]

-

McClure, W. O., Neurath, H., & Walsh, K. A. (1964). THE REACTION OF CARBOXYPEPTIDASE A WITH HIPPURYL-DL-BETA-PHENYLLACTATE. Biochemistry, 3, 1897–1901. Available from: [Link]

-

THE EFFECT OF ENZYME ACETYLATION ON THE KINETICS OF THE CARBOXYPEPTIDASE-A-CATALYZED HYDROLYSIS OF HIPPURYL-L-β-PHENYLLACTIC ACID*. (1965). PNAS. Available from: [Link]

-

The Reaction of Carboxypeptidase A with Hippuryl-DL-β-Phenyllactate*. R Discovery. Available from: [Link]

-

Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. PMC. Available from: [Link]

-

Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. (2022, February 17). Frontiers. Available from: [Link]

-

Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications. (2023, March 15). PubMed. Available from: [Link]

-

Biological characterization of D‐lactate dehydrogenase responsible for high‐yield production of D‐phenyllactic acid in Sporolactobacillus inulinus. (2022, August 3). PMC. Available from: [Link]

Sources

- 1. infinixbio.com [infinixbio.com]

- 2. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 4. Inhibitor Screening and Design [creative-enzymes.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Mechanism of action of carboxypeptidase A in ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. 羧肽酶A酶活检测 [sigmaaldrich.com]

- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 12. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. jackwestin.com [jackwestin.com]

Technical Whitepaper: Kinetic Profiling and Enzymatic Screening Utilizing O-Hippuryl-L-beta-phenyllactic Acid

Executive Summary & Chemical Significance[1]

O-Hippuryl-L-beta-phenyllactic acid (HPLA) is a synthetic depsipeptide substrate designed primarily for the kinetic characterization of Carboxypeptidase A (CPA) . Unlike its amide counterpart (Hippuryl-L-phenylalanine), which probes peptidase activity, HPLA contains an ester bond, making it a specific tool for isolating and measuring the esterase activity of zinc metalloproteases.

This distinction is critical in drug development and enzymology because CPA displays "anomalous kinetics"—often showing different catalytic mechanisms, inhibition profiles, and activation behaviors for esters versus peptides. This guide provides a rigorous framework for using HPLA sodium salt to screen enzyme activity and evaluate potential inhibitors.

Key Chemical Properties

| Property | Specification |

| Compound Name | O-Hippuryl-L-beta-phenyllactic acid sodium salt |

| Primary Target | Carboxypeptidase A (EC 3.4.17.[1][2][3][4]1) |

| Bond Type | Ester (Depsipeptide) |

| Detection Method | UV Spectrophotometry ( |

| Kinetic Feature | High Affinity ( |

Mechanistic Foundation[1]

To interpret screening data accurately, one must understand the molecular event. CPA is a zinc-dependent exopeptidase. The hydrolysis of HPLA involves the nucleophilic attack of a water molecule—activated by the active site Zinc and Glu-270—on the carbonyl carbon of the susceptible ester bond.

Reaction Pathway

The cleavage yields Hippuric Acid and L-Phenyllactic Acid . The reaction is monitored by the change in UV absorbance of the hippuryl chromophore as the ester bond breaks.

Figure 1: Catalytic pathway of HPLA hydrolysis by Carboxypeptidase A.

Experimental Protocol: Preliminary Screening

This protocol is designed for a continuous spectrophotometric assay. It is self-validating through the inclusion of a "No-Enzyme" control to account for spontaneous ester hydrolysis.

Reagents & Preparation

-

Assay Buffer (Tris-NaCl):

-

Composition: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.[3]

-

Rationale: High ionic strength (500 mM NaCl) is mandatory to solubilize CPA and stabilize the apo-enzyme. Low salt concentrations can lead to erratic precipitation and non-linear kinetics.

-

-

Substrate Stock (10 mM HPLA):

-

Dissolve O-Hippuryl-L-beta-phenyllactic acid sodium salt in the Assay Buffer.

-

Note: The sodium salt form enhances aqueous solubility, usually eliminating the need for organic co-solvents (like DMSO) which can inhibit the enzyme.

-

-

Enzyme Solution (CPA):

-

Dilute stock CPA in cold (4°C) Assay Buffer immediately prior to use. Target a concentration that yields a

of 0.05–0.10 per minute.

-

Assay Workflow

Figure 2: Step-by-step workflow for the spectrophotometric screening of HPLA hydrolysis.

Step-by-Step Procedure

-

Blanking: Set the spectrophotometer to 254 nm. Zero the instrument using the Assay Buffer.

-

Equilibration: Pipette 2.9 mL of Assay Buffer and 0.1 mL of Substrate Stock into a quartz cuvette.

-

Baseline Check: Monitor absorbance for 2 minutes. The slope should be near zero. Significant drift indicates spontaneous hydrolysis or contamination.

-

Reaction Initiation: Add 0.1 mL of Enzyme Solution. Mix immediately by inversion (do not vortex vigorously).

-

Monitoring: Record absorbance at 254 nm for 3–5 minutes.

-

Calculation: Determine the slope (

) from the initial linear portion of the curve.

Data Analysis & Interpretation

Calculating Activity

Activity is calculated using the Beer-Lambert Law. While the differential extinction coefficient (

- : 3.0 mL

- : 0.1 mL

-

Pathlength : 1 cm

Anomalous Kinetics (Expert Insight)

When screening HPLA, be aware that CPA often exhibits substrate inhibition with ester substrates at high concentrations.

-

Michaelis-Menten: At low [S], the reaction follows standard kinetics.

-

Inhibition: At high [S] (typically > 0.2 mM for some esters), a second substrate molecule may bind to the active site, forming an unproductive

complex. -

Recommendation: For preliminary screening, use a substrate concentration near the

(

| Parameter | HPLA (Ester) | Hippuryl-Phe (Amide) | Implication |

| HPLA binds much tighter; use lower concentrations. | |||

| High | Moderate | Ester hydrolysis is generally faster (rapid screening). | |

| Inhibition | Prone to Substrate Inhibition | Less Prone | Watch for non-linear Lineweaver-Burk plots. |

Applications in Drug Discovery

Inhibitor Screening

HPLA is an excellent probe for identifying CPA inhibitors. Because the ester bond is hydrolyzed rapidly, it allows for high-throughput screening of potential metalloprotease inhibitors.

-

Protocol: Pre-incubate the enzyme with the test compound (inhibitor) for 10 minutes before adding HPLA.

-

Readout: A decrease in the initial velocity (

) compared to the vehicle control indicates inhibition.

Secondary Bioactivity (Product Analysis)

While HPLA is the substrate, one of its hydrolysis products, L-3-Phenyllactic acid (PLA) , possesses intrinsic antimicrobial activity.

-

Note: If your screening involves live bacterial cultures rather than purified enzymes, be aware that the accumulation of the PLA product may inhibit bacterial growth, confounding results if not controlled for.

References

-

McClure, W. O., Neurath, H., & Walsh, K. A. (1964). "The reaction of carboxypeptidase A with hippuryl-DL-beta-phenyllactate." Biochemistry, 3(12), 1897–1901. Link

-

Bender, M. L., Whitaker, J. R., & Menger, F. (1965). "The Effect of Enzyme Acetylation on the Kinetics of the Carboxypeptidase A-Catalyzed Hydrolysis of Hippuryl-L-beta-phenyllactic Acid." Proceedings of the National Academy of Sciences, 53(4), 711–716. Link

-

Folk, J. E., & Schirmer, E. W. (1963). "The Carboxypeptidase B Activity of Carboxypeptidase A." Journal of Biological Chemistry, 238, 3884–3894. Link

-

Sigma-Aldrich. "Enzymatic Assay of Carboxypeptidase A." Technical Bulletin. Link

Sources

Methodological & Application

O-Hippuryl-L-beta-phenyllactic acid sodium salt enzyme assay protocol

An Application Guide for the Enzymatic Assay of O-Hippuryl-L-beta-phenyllactic acid sodium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Enzyme Kinetics with a Chromogenic Substrate

O-Hippuryl-L-beta-phenyllactic acid is a specialized chemical compound utilized in biochemical research, primarily as a substrate for the enzyme Carboxypeptidase A.[1][2] Its sodium salt form enhances solubility, making it highly suitable for aqueous buffer systems in enzyme assays.[3] The core utility of this substrate lies in its ability to be hydrolyzed by specific peptidases, yielding two products: hippuric acid and L-beta-phenyllactic acid.

The principle of the assay is elegantly straightforward. The enzymatic cleavage of the hippuryl-L-beta-phenyllactic acid ester linkage results in the liberation of hippuric acid. This product possesses a distinct chromophoric property, exhibiting a significant increase in absorbance at a wavelength of 254 nm. By monitoring this change in absorbance over time using a spectrophotometer, one can precisely determine the rate of the enzymatic reaction. This continuous spectrophotometric rate determination allows for the accurate quantification of enzyme activity.[4][5][6] This application note provides a detailed, field-proven protocol for the use of O-Hippuryl-L-beta-phenyllactic acid sodium salt in a standard Carboxypeptidase A assay.

The Enzymatic Reaction

The fundamental biochemical transformation at the heart of this assay is the hydrolysis of an ester bond by Carboxypeptidase A. This reaction is a classic example of enzyme-catalyzed hydrolysis, a critical process in many biological pathways.

Caption: Enzymatic hydrolysis of the substrate.

Protocol: Quantifying Carboxypeptidase A Activity

This protocol is optimized for the measurement of Carboxypeptidase A activity. The underlying principle, however, can be adapted for studying other enzymes that recognize and cleave this substrate.

I. Essential Materials and Equipment

-

Equipment:

-

Spectrophotometer with temperature control, capable of measuring at 254 nm.

-

Matched quartz cuvettes (1 cm path length).

-

Calibrated micropipettes and tips.

-

Vortex mixer.

-

pH meter.

-

Analytical balance.

-

-

Reagents:

II. Reagent Preparation

Accuracy in reagent preparation is paramount for a self-validating and reproducible assay.

-

Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C):

-

Dissolve 3.03 g of Trizma Base and 29.2 g of NaCl in approximately 900 mL of purified water.

-

Adjust the pH to 7.5 at 25°C using 1 N HCl.

-

Bring the final volume to 1 L with purified water.

-

Causality Insight: Tris-HCl is an effective buffer in the physiological pH range where Carboxypeptidase A is optimally active. The high concentration of NaCl is essential for maintaining the enzyme's structural integrity and activity.[4][6]

-

-

Substrate Stock Solution (1.0 mM O-Hippuryl-L-beta-phenyllactic acid):

-